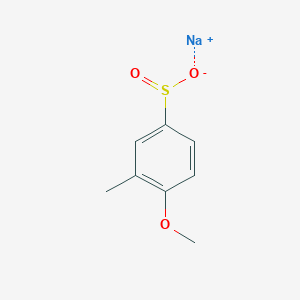
Sodium 4-methoxy-3-methylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-methoxy-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO3S. It is a sodium salt derivative of sulfinic acid, characterized by the presence of a methoxy group and a methyl group attached to a benzene ring. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-methoxy-3-methylbenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:
Sulfinic Acid Formation: The initial step involves the formation of sulfinic acid by the reduction of sulfonyl chlorides or sulfonic acids.
Neutralization: The sulfinic acid is then neutralized with sodium hydroxide to form the sodium sulfinate salt.
Industrial Production Methods: Industrial production of sodium sulfinates often employs large-scale batch reactors where sulfonyl chlorides are reduced using reducing agents like zinc or sodium amalgam, followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-methoxy-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols or sulfides
Substitution: Alkyl or acyl derivatives.
Scientific Research Applications
Sodium 4-methoxy-3-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of sodium 4-methoxy-3-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
- Sodium 4-vinylbenzenesulfonate
Comparison: Sodium 4-methoxy-3-methylbenzene-1-sulfinate is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other sodium sulfinates, it may offer different selectivity and efficiency in certain synthetic applications .
Properties
Molecular Formula |
C8H9NaO3S |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
sodium;4-methoxy-3-methylbenzenesulfinate |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-5-7(12(9)10)3-4-8(6)11-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
ACVLVLJELLYNFB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















